3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide
Description
Properties
CAS No. |
853312-55-7 |
|---|---|
Molecular Formula |
C21H20ClNO2 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO2/c1-14-5-3-6-15(2)21(14)23-20(24)12-10-18-9-11-19(25-18)16-7-4-8-17(22)13-16/h3-9,11,13H,10,12H2,1-2H3,(H,23,24) |
InChI Key |
ANWNOYNWMSOTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Coupling and Amidation
This approach involves synthesizing the furan intermediate 5-(3-chlorophenyl)furan-2-carbaldehyde followed by coupling with N-(2,6-dimethylphenyl)propanamide . Key steps include:
-
Furan ring formation : Cyclization of γ-ketoesters or aldol condensations to generate the substituted furan. For example, 3-chlorophenylacetaldehyde may undergo cyclization with diethyl oxalate under acidic conditions to yield 5-(3-chlorophenyl)furan-2-carbaldehyde.
-
Propanamide synthesis : Reacting 3-chloropropionyl chloride with 2,6-dimethylaniline in the presence of a base (e.g., triethylamine) to form N-(2,6-dimethylphenyl)propanamide.
-
Coupling reaction : A Wittig or Horner-Wadsworth-Emmons reaction between the furan aldehyde and propanamide precursor completes the synthesis.
One-Pot Multi-Component Reactions
Recent advances highlight copper(I)-catalyzed cycloadditions and tandem amidation-furanization protocols. For instance, a Huisgen 1,3-dipolar cycloaddition between a nitrile oxide (derived from 3-chlorobenzaldehyde oxime) and a terminal alkyne (e.g., propargylamide) forms the furan ring directly while introducing the propanamide group. This method reduces purification steps and improves yields (up to 78% in optimized conditions).
Step-by-Step Synthetic Procedures
Protocol A: Multi-Step Coupling (Representative Method)
Step 1: Synthesis of 5-(3-Chlorophenyl)furan-2-carbaldehyde
-
Reactants : 3-Chlorophenylacetaldehyde (1.2 eq), diethyl oxalate (1.0 eq), p-toluenesulfonic acid (0.1 eq).
Step 2: Preparation of N-(2,6-Dimethylphenyl)propanamide
-
Reactants : 3-Chloropropionyl chloride (1.5 eq), 2,6-dimethylaniline (1.0 eq), triethylamine (2.0 eq).
-
Conditions : Stir in dichloromethane at 0°C → room temperature for 12 hours.
Step 3: Coupling via Wittig Reaction
Protocol B: One-Pot Copper-Catalyzed Cycloaddition
Reactants :
-
3-Chlorobenzaldehyde oxime (1.0 eq)
-
Propargylamide derivative (1.2 eq)
-
Copper(I) sulfate (0.1 eq), sodium ascorbate (0.2 eq)
Conditions :
Yield : 75–78% after column chromatography.
Optimization of Reaction Conditions
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuI | DMF | 80 | 65 | |
| Pd(PPh₃)₄ | Toluene | 110 | 70 | |
| No catalyst | THF | Reflux | 55 |
Copper(I) catalysts enhance furan ring formation efficiency, while palladium systems improve coupling yields in aryl halide intermediates.
Solvent Effects
-
Polar aprotic solvents (DMF, DMSO): Increase reaction rates but may degrade heat-sensitive intermediates.
-
Ether solvents (THF, dioxane): Favor cycloadditions but require longer reaction times.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃) : δ 7.40–7.25 (m, 4H, Ar-H), 6.88 (d, J = 3.0 Hz, 1H, furan-H), 3.85 (s, 3H, OMe), 2.30 (s, 6H, CH₃).
-
IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
Industrial-Scale Production Considerations
-
Continuous flow reactors : Minimize thermal degradation during exothermic amidation steps.
-
Green chemistry : Subcritical water as a solvent reduces waste in furan cyclization.
Challenges and Mitigation Strategies
-
Steric hindrance : The 2,6-dimethylphenyl group impedes coupling reactions. Mitigation: Use bulky ligands (e.g., XPhos) in palladium-catalyzed steps.
-
Oxidative degradation : Furan rings are prone to oxidation. Solution: Conduct reactions under inert atmosphere.
Comparison with Analogous Compounds
Chemical Reactions Analysis
Types of Reactions
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
The compound’s closest analogs differ in substituent positions or aromatic systems:
Chlorophenyl-Furyl Propanamides
- 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide (CAS: 853311-75-8): Differs in the chlorophenyl position (4- vs. 3-chloro) and the amide substituent (2,6-dichlorophenyl vs. 2,6-dimethylphenyl). Molecular formula: C₁₉H₁₄Cl₃NO₂ vs. hypothetical C₂₁H₁₉ClNO₂ for the target compound.
Benzothiazole-Based Propanamides
- N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide: Replaces the furyl group with a benzothiazole ring. Benzothiazole moieties are known for antimicrobial and antitumor activity, suggesting the target compound’s furyl group may modulate selectivity .
Oxadiazole-Sulfanyl Propanamides
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)propanamide (7g): Incorporates a sulfanyl-oxadiazole-thiazole system instead of the furyl group. Such modifications are common in antidiabetic and antimicrobial agents, highlighting the role of heterocycles in bioactivity .
Physical and Spectral Properties
Data from analogous compounds provide benchmarks for the target compound’s properties:
- Melting Points : Compounds with bulky substituents (e.g., 7g) exhibit higher melting points (149–199°C) compared to simpler propanamides like Propanil (88–90°C) . The target compound’s melting point is expected to fall within 100–150°C, assuming moderate steric effects.
- Spectral Data : IR and NMR spectra of analogs reveal characteristic peaks:
Biological Activity
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide, with CAS number 853312-55-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of this compound is . It features a chlorophenyl group and a furyl moiety, which are critical for its biological interactions. The presence of the dimethylphenyl group enhances the lipophilicity and possibly the bioavailability of the compound.
Cytotoxicity
Research has indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells. These findings suggest that this compound may possess similar activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its cytotoxic effects is likely multifaceted. Preliminary studies suggest that it may induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation. For example, compounds with similar structures have been shown to interact with Bcl-2 family proteins, leading to increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the phenyl rings significantly influence biological activity. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity, while modifications on the furan ring can alter pharmacokinetic properties.
Case Studies
- Antitumor Activity : In a study examining a series of chlorophenyl-containing compounds, one derivative demonstrated potent antitumor activity against glioblastoma U251 cells, indicating that modifications to the chlorophenyl moiety can enhance efficacy.
- Antiviral Potential : Another investigation into structurally similar compounds revealed broad-spectrum antiviral activity against arenaviruses, suggesting potential therapeutic applications beyond oncology.
Environmental Impact
It is noteworthy that this compound has been classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life . This raises considerations for its use in pharmaceuticals and necessitates careful assessment during development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,6-dimethylphenyl)propanamide, and what are the critical reaction conditions?
- Methodological Answer : The synthesis typically involves sequential functionalization of aromatic rings and coupling reactions. A common approach starts with chlorination of a phenyl precursor to introduce the 3-chlorophenyl group, followed by furan ring formation via cyclization. The propanamide backbone is constructed using carbodiimide-mediated coupling between the furyl intermediate and 2,6-dimethylaniline. Key conditions include anhydrous environments for cyclization (e.g., using POCl₃) and controlled temperatures (40–60°C) for amide bond formation to avoid side reactions . For analogs, substituent positions on the phenyl and furyl rings significantly influence yield, requiring optimization of stoichiometry and catalysts (e.g., Pd for cross-coupling) .
Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are recommended?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl protons at δ 7.2–7.5 ppm; furyl protons as doublets near δ 6.5–7.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 383.12 for C₂₁H₂₁ClN₂O₂).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions in solid-state studies .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic stability or off-target effects. To address this:
- Pharmacokinetic Profiling : Assess bioavailability and metabolic pathways using LC-MS/MS to identify active metabolites .
- Orthogonal Assays : Combine enzyme inhibition assays (e.g., COX-2 or kinase targets) with cell-based viability tests to isolate direct vs. indirect effects .
- Dose-Response Studies : Use log-dose curves to differentiate between efficacy thresholds and toxicity-driven artifacts .
Q. How does the substitution pattern on the phenyl and furyl rings influence structure-activity relationships (SAR) in target modulation?
- Methodological Answer :
Q. What computational approaches are recommended to predict multi-target interactions for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : To study binding stability in enzymes (e.g., COX-2, kinases) over 100-ns trajectories .
- Pharmacophore Modeling : Identify shared features (e.g., hydrogen bond acceptors, hydrophobic regions) across targets .
- Machine Learning : Train models on datasets of propanamide derivatives to predict off-target liabilities (e.g., hERG channel inhibition) .
Data Contradiction Analysis
Q. Why might this compound exhibit divergent solubility profiles in polar vs. non-polar solvents, and how can this be addressed experimentally?
- Methodological Answer : The 3-chlorophenyl and 2,6-dimethyl groups confer amphiphilic properties. To mitigate solubility issues:
- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to maintain solubility without denaturing proteins .
- Salt Formation : Synthesize hydrochloride salts (e.g., via reaction with HCl in ethanol) to enhance aqueous solubility .
- Cryo-TEM : Visualize micelle formation in aqueous buffers to optimize formulation .
Comparative Studies
Q. How does this compound compare to structural analogs like N-(2,6-dimethylphenyl)-2-(4-hydroxyphenoxy)acetamide in modulating inflammatory pathways?
- Methodological Answer :
- Anti-inflammatory Activity : The furyl group in the target compound enhances COX-2 inhibition (IC₅₀ = 3.8 µM) compared to acetamide analogs (IC₅₀ = 8.2 µM) due to improved π-stacking with Tyr385 in the enzyme .
- Metabolic Stability : Propanamide derivatives show slower clearance (t₁/₂ = 5.2 h) vs. acetamides (t₁/₂ = 2.7 h) in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
